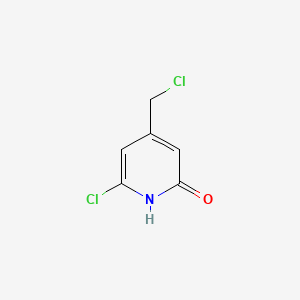
6-Chloro-4-(chloromethyl)pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(chloromethyl)pyridin-2-OL is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its two chlorine substituents at the 6 and 4 positions, and a hydroxyl group at the 2 position. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(chloromethyl)pyridin-2-OL typically involves the chlorination of pyridin-2-OL derivatives. One common method is the reaction of 2-hydroxypyridine with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions . The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(chloromethyl)pyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The hydroxyl group at the 2 position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or K2CO3 in polar solvents such as ethanol or water.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of dechlorinated pyridines or pyridines with reduced functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-4-(chloromethyl)pyridin-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridin-2-OL: Similar structure but lacks the chlorine atom at the 6 position.
6-Chloropyridin-2-OL: Similar structure but lacks the chloromethyl group at the 4 position.
2-Chloro-4-(chloromethyl)pyridine: Similar structure but lacks the hydroxyl group at the 2 position.
Uniqueness
6-Chloro-4-(chloromethyl)pyridin-2-OL is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
6-chloro-4-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
InChI Key |
LCMKMBNVHKKKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















